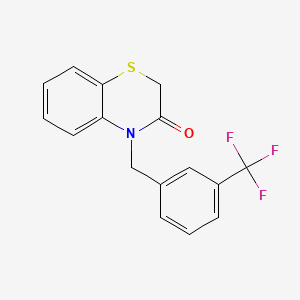

NS6180

説明

特性

IUPAC Name |

4-[[3-(trifluoromethyl)phenyl]methyl]-1,4-benzothiazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3NOS/c17-16(18,19)12-5-3-4-11(8-12)9-20-13-6-1-2-7-14(13)22-10-15(20)21/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUIJXKLTUFCDGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=CC=CC=C2S1)CC3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353262-04-1 | |

| Record name | 353262-04-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Deep Dive into the Mechanism of NS6180 on KCa3.1 Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of NS6180, a potent and selective inhibitor of the intermediate-conductance calcium-activated potassium channel, KCa3.1. The document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and signaling pathways.

Core Mechanism of Action: Pore Blockade

NS6180, a novel benzothiazinone, exerts its inhibitory effect on KCa3.1 channels through direct pore blockade.[1][2] Unlike some channel modulators that alter gating kinetics, NS6180 physically obstructs the ion conduction pathway, thereby preventing the efflux of potassium ions.[1] This mechanism is critically dependent on its interaction with specific amino acid residues located within the inner pore vestibule of the channel.[3]

Molecular modeling and site-directed mutagenesis studies have identified threonine 250 (T250) and valine 275 (V275) as the key residues for NS6180 binding.[2][3] These are the same residues that confer sensitivity to the well-known triarylmethane class of KCa3.1 inhibitors, such as TRAM-34, suggesting an overlapping or identical binding site.[3] The interaction of NS6180 with the T250 and V275 side chains of at least two adjacent subunits of the tetrameric channel effectively occludes the pore, preventing K+ ions from reaching the selectivity filter.[1]

Quantitative Analysis of NS6180 Potency and Selectivity

NS6180 is a highly potent inhibitor of KCa3.1 channels, with IC50 values in the low nanomolar range across different species.[3][4] The following tables summarize the quantitative data on NS6180's inhibitory activity and its selectivity profile against other ion channels.

Table 1: Potency of NS6180 on KCa3.1 Channels

| Channel Type | Species | Cell Type/Expression System | Assay Method | IC50 (nM) | Reference |

| Cloned human KCa3.1 | Human | HEK293 cells | Whole-cell patch clamp | 9 | [3][4] |

| Cloned human KCa3.1 | Human | HEK293 cells | Tl+ influx assay | 11 | [5] |

| Endogenous KCa3.1 | Human | Erythrocytes | Gardos channel assay | 15-20 | [3][4] |

| Endogenous KCa3.1 | Mouse | Erythrocytes | Gardos channel assay | 15-20 | [3][4] |

| Endogenous KCa3.1 | Rat | Erythrocytes | Gardos channel assay | 15-20 | [3][4] |

| Endogenous KCa3.1 | Human | NK cells | Patch-clamp | - (significant reduction at 1µM) | [6] |

Table 2: Selectivity Profile of NS6180

| Channel/Receptor | Concentration Tested (µM) | % Inhibition | Reference |

| KCa1.1 (BK) | 10 | >50 | [3] |

| Kv1.3 | 10 | >50 | [3] |

| Kv11.1 (hERG) | 10 | >50 | [3] |

| KCa2 channels | 10 | Small stimulation | [3] |

| Noradrenaline transporter | 10 | 59 | [3] |

| Dopamine transporter | 10 | 50 | [3] |

| L-type Ca2+ channel (dihydropyridine site) | 10 | 59 | [3] |

| Melatonin receptor | 10 | >50 | [3] |

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the signaling pathway leading to KCa3.1 channel activation and its subsequent inhibition by NS6180, as well as a typical experimental workflow for characterizing KCa3.1 inhibitors.

Diagram 1: KCa3.1 activation and NS6180 inhibition pathway.

Diagram 2: Experimental workflow for electrophysiological analysis.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of NS6180 on KCa3.1 channels.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to directly measure the ion flow through KCa3.1 channels in the presence and absence of NS6180.

-

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing human KCa3.1 channels are commonly used.[3] For studying binding sites, transient transfection of wild-type or mutant (e.g., T250S/V275A) KCa3.1 channels into HEK293 or COS-7 cells can be performed.[1][3]

-

Pipette Solution (Intracellular): A typical pipette solution contains (in mM): 145 K+ aspartate, 2 MgCl2, 10 HEPES, 10 K2EGTA, and 8.5 CaCl2 to achieve a free Ca2+ concentration of approximately 1 µM.[1] The pH is adjusted to 7.2.

-

External Solution (Extracellular): To isolate K+ currents, a typical external solution contains (in mM): 160 Na+ aspartate, 4.5 KCl, 2 CaCl2, 1 MgCl2, and 5 HEPES.[1] The pH is adjusted to 7.4.

-

Voltage Protocol: KCa3.1 currents are elicited by applying voltage ramps, for instance, from -120 mV to +30 mV over a duration of 200 milliseconds, applied at regular intervals (e.g., every 10 seconds).[1][3]

-

Data Acquisition and Analysis: Currents are recorded using an EPC-9 or EPC-10 amplifier and controlled by software like Pulse (HEKA Electronics).[3] The percentage of current inhibition at a specific voltage (e.g., -30 mV) is calculated after the application of NS6180.[3] Dose-response curves are generated by applying a range of NS6180 concentrations to determine the IC50 value.

Thallium (Tl+) Influx Assay

This is a high-throughput screening method used to identify KCa3.1 channel blockers.

-

Principle: KCa3.1 channels are permeable to Tl+. A Tl+-sensitive fluorescent dye is loaded into the cells. Channel opening leads to Tl+ influx, which can be measured as a change in fluorescence.

-

Cell Line: HEK293 cells stably expressing human KCa3.1 channels are used.[2][5]

-

Procedure:

-

Cells are plated in multi-well plates and loaded with a Tl+-sensitive dye.

-

The assay is initiated by adding a solution containing Tl+ and a Ca2+ ionophore (to activate KCa3.1 channels) in the presence or absence of NS6180.

-

The change in fluorescence over time is measured using a fluorescence plate reader.

-

The rate of Tl+ influx is proportional to KCa3.1 channel activity, and inhibition by NS6180 is quantified.

-

Erythrocyte Gardos Channel Assay

This functional assay measures the activity of endogenous KCa3.1 channels (Gardos channel) in red blood cells.

-

Principle: Activation of KCa3.1 in erythrocytes leads to K+ efflux and membrane hyperpolarization. This hyperpolarization can be measured using a potential-sensitive dye.

-

Procedure:

-

Erythrocytes are isolated from human, mouse, or rat blood.[3]

-

The cells are loaded with a fluorescent membrane potential-sensitive dye.

-

NS6180 is added at various concentrations.

-

KCa3.1 channels are activated by adding a Ca2+ ionophore (e.g., A23187).[3]

-

The resulting membrane hyperpolarization is measured as a change in fluorescence. The fractional remaining Ca2+-activated K+ conductance is calculated to determine the inhibitory effect of NS6180.[3]

-

Functional Consequences of KCa3.1 Inhibition by NS6180

The inhibition of KCa3.1 channels by NS6180 has significant downstream effects on cellular function, particularly in immune cells. By preventing K+ efflux and subsequent membrane hyperpolarization, NS6180 indirectly attenuates the driving force for Ca2+ influx through channels like CRAC (Ca2+ release-activated Ca2+).[6][7] This reduction in Ca2+ signaling is crucial for T-cell activation.

-

T-Cell Activation and Proliferation: NS6180 has been shown to suppress T-cell proliferation stimulated by agents like concanavalin A (ConA) or PMA plus ionomycin, with IC50 values in the submicromolar range.[3]

-

Cytokine Production: The compound potently inhibits the production of key pro-inflammatory cytokines such as IL-2 and IFN-γ.[3][4] Its effects on other cytokines like IL-4 and TNF-α are less pronounced, and it has no effect on IL-17 production.[3][4]

References

- 1. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NS6180, a new KCa3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NS6180, a new K(Ca) 3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. | BioWorld [bioworld.com]

- 6. Reduction of Ca2+ Entry by a Specific Block of KCa3.1 Channels Optimizes Cytotoxic Activity of NK Cells against T-ALL Jurkat Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulatory role of KCa3.1 in immune cell function and its emerging association with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

NS6180: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS6180 is a potent and selective inhibitor of the intermediate-conductance calcium-activated potassium channel, KCa3.1.[1][2] Discovered as a novel benzothiazinone, it represents a distinct chemical scaffold compared to earlier KCa3.1 inhibitors like TRAM-34.[1] The KCa3.1 channel plays a crucial role in the regulation of T-cell activation, making it a promising therapeutic target for autoimmune and inflammatory diseases.[1][2][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of NS6180, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Discovery and Chemical Profile

NS6180, with the chemical name 4-[[3-(trifluoromethyl)phenyl]methyl]-2H-1,4-benzothiazin-3(4H)-one, was identified as a novel inhibitor of the KCa3.1 channel.[2] Unlike previous inhibitors such as the triarylmethane TRAM-34, NS6180 belongs to the benzothiazinone class of compounds.[1] This novel chemical structure presents a new avenue for the development of KCa3.1-targeted therapies.[1]

Mechanism of Action

NS6180 exerts its inhibitory effect by directly blocking the pore of the KCa3.1 channel.[4] Its binding site is located within the channel pore, where it interacts with the amino acid residues Threonine 250 (T250) and Valine 275 (V275).[1][2][4] These are the same residues that confer sensitivity to triarylmethane inhibitors.[1][2] By physically occluding the pore, NS6180 prevents the efflux of potassium ions, which is a critical step in maintaining the membrane potential required for sustained calcium influx and subsequent T-cell activation.[4]

Quantitative Preclinical Data

The preclinical development of NS6180 has been supported by a range of quantitative data from in vitro and in vivo studies.

In Vitro Potency and Selectivity

NS6180 demonstrates high potency for the KCa3.1 channel with nanomolar efficacy. Its selectivity has been profiled against a panel of other ion channels.

| Parameter | Value | Assay System |

| IC50 (cloned human KCa3.1) | 9 nM | Whole-cell patch clamp on HEK293 cells |

| IC50 (endogenous human KCa3.1) | 15-20 nM | Erythrocyte Gárdos channel assay |

| IC50 (endogenous mouse KCa3.1) | 15-20 nM | Erythrocyte Gárdos channel assay |

| IC50 (endogenous rat KCa3.1) | 15-20 nM | Erythrocyte Gárdos channel assay |

| Selectivity | >100-fold selective over a panel of other ion channels | Electrophysiological assays |

Table 1: In Vitro Potency and Selectivity of NS6180.[1][2]

Effects on T-Cell Function

NS6180 has been shown to effectively suppress T-cell activation and the production of key pro-inflammatory cytokines.

| Parameter | Stimulation | IC50 | Assay System |

| Rat Splenocyte Proliferation | Concanavalin A | ~1 µM | [³H]-thymidine incorporation |

| Rat Splenocyte Proliferation | PMA + Ionomycin | ~100-250 nM | [³H]-thymidine incorporation |

| IL-2 Production | PMA + Ionomycin | < 25 nM | ELISA |

| IFN-γ Production | PMA + Ionomycin | ~100 nM | ELISA |

| IL-4 Production | PMA + Ionomycin | Minor effect | ELISA |

| TNF-α Production | PMA + Ionomycin | Minor effect | ELISA |

| IL-17 Production | PMA + Ionomycin | No effect | ELISA |

Table 2: Effects of NS6180 on T-Cell Function.[1]

In Vivo Efficacy in a Model of Inflammatory Bowel Disease

NS6180 demonstrated significant efficacy in a rat model of dinitrobenzene sulfonic acid (DNBS)-induced colitis, a model for inflammatory bowel disease (IBD).

| Treatment Group | Dose | Outcome |

| NS6180 | 3 mg/kg, b.i.d. | Significantly improved body weight gain and reduced colon weight |

| NS6180 | 10 mg/kg, b.i.d. | Significantly improved body weight gain and reduced colon weight |

| Sulfasalazine (control) | 300 mg/kg, q.d. | Significantly improved body weight gain and reduced colon weight |

Table 3: In Vivo Efficacy of NS6180 in DNBS-Induced Colitis in Rats.[1][2]

Signaling Pathways and Experimental Workflows

T-Cell Activation Signaling Pathway

The activation of T-cells is a critical event in the adaptive immune response. It is initiated by the interaction of the T-cell receptor (TCR) with an antigen-presenting cell (APC). This interaction triggers a signaling cascade that leads to a sustained increase in intracellular calcium concentration. The KCa3.1 channel plays a vital role in this process by facilitating potassium efflux, which hyperpolarizes the cell membrane and maintains the electrochemical gradient necessary for calcium entry through CRAC channels. NS6180, by blocking the KCa3.1 channel, disrupts this process, leading to reduced calcium signaling and subsequent inhibition of T-cell activation and proliferation.

Experimental Workflow: DNBS-Induced Colitis Model

The in vivo efficacy of NS6180 was evaluated using a well-established rat model of inflammatory bowel disease induced by dinitrobenzene sulfonic acid (DNBS). This model mimics several features of human IBD.

Detailed Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

-

Cell Line: HEK293 cells stably expressing human KCa3.1 channels.

-

Recording: Whole-cell patch-clamp recordings were performed using an EPC-9 or EPC-10 amplifier.

-

External Solution (in mM): 144 NaCl, 5.4 KCl, 2.5 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4.

-

Internal Solution (in mM): 144 KCl, 1 MgCl₂, 10 EGTA, 8.5 CaCl₂ (free [Ca²⁺] ~400 nM), 10 HEPES, pH 7.2.

-

Protocol: Cells were held at a holding potential of -80 mV. Ramps from -120 mV to +40 mV over 200 ms were applied every 5 seconds to elicit KCa3.1 currents.

-

Data Analysis: The effect of NS6180 was quantified by measuring the reduction in the outward current at a specific voltage. IC50 values were determined by fitting concentration-response data to the Hill equation.[1]

T-Cell Proliferation Assay

-

Cells: Splenocytes isolated from rats or mice.

-

Stimulation: Cells were stimulated with either Concanavalin A (a mitogen) or a combination of phorbol 12-myristate 13-acetate (PMA) and ionomycin (to bypass the TCR and directly activate downstream signaling).

-

Treatment: Cells were incubated with various concentrations of NS6180.

-

Proliferation Measurement: After 48 hours of incubation, [³H]-thymidine was added to the cultures for an additional 18 hours. The incorporation of [³H]-thymidine into the DNA of proliferating cells was measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition of proliferation was calculated relative to vehicle-treated control cells.[1]

DNBS-Induced Colitis in Rats

-

Animals: Male Wistar rats.

-

Induction of Colitis: Colitis was induced by a single intra-rectal administration of DNBS (30 mg in 50% ethanol).

-

Treatment: Animals were treated orally twice daily with NS6180 (3 or 10 mg/kg) or once daily with sulfasalazine (300 mg/kg) for 7 consecutive days, starting on the day of DNBS administration.

-

Endpoints:

-

Body weight: Monitored daily.

-

Macroscopic damage score: The colon was excised, and the severity of inflammation was scored based on the extent of ulceration and inflammation.

-

Colon weight/length ratio: An indicator of colonic edema and inflammation.

-

-

Statistical Analysis: Differences between treatment groups were analyzed using appropriate statistical tests, such as ANOVA followed by a post-hoc test.[1]

Pharmacokinetics

Pharmacokinetic studies in rats revealed that NS6180 has a plasma half-life of 3.8 hours. However, oral and intraperitoneal administration resulted in low plasma exposure, indicating very low bioavailability.[1] Despite this, significant efficacy was observed in the IBD model, suggesting that local drug concentrations in the colon or high potency might be sufficient for its therapeutic effect.[1][2]

Clinical Development Status

As of late 2025, there is no publicly available information from sources such as ClinicalTrials.gov to indicate that NS6180 has entered human clinical trials. Its development status beyond the initial preclinical studies is not known.

Conclusion

NS6180 is a potent and selective KCa3.1 channel inhibitor with a novel chemical scaffold. Its ability to effectively suppress T-cell activation and demonstrate in vivo efficacy in a preclinical model of inflammatory bowel disease highlights the therapeutic potential of targeting the KCa3.1 channel.[1][2][3] The detailed preclinical data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further exploration of NS6180 and other KCa3.1 inhibitors for the treatment of immune-mediated diseases. Further investigation into its pharmacokinetic properties and potential for clinical development is warranted.

References

- 1. NS6180, a new KCa3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NS6180, a new K(Ca) 3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting KCa3.1 Channels: The Anti-Inflammatory Potential of NS6180 in Rat Models of IBD [synapse.patsnap.com]

- 4. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of KCa3.1 Channels in T-Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as KCNN4 or IKCa1), is a pivotal regulator of T-lymphocyte activation and function. Its role in modulating calcium signaling, a cornerstone of the adaptive immune response, has positioned it as a significant therapeutic target for a spectrum of immune-related disorders, including autoimmune diseases and cancer. This technical guide provides an in-depth exploration of the core functions of KCa3.1 in T-cell activation, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC), a sophisticated signaling cascade is initiated, leading to T-cell proliferation, differentiation, and cytokine production. A sustained influx of calcium (Ca2+) is a critical second messenger in this process. KCa3.1 channels play an indispensable role by facilitating this sustained calcium entry.[1][2][3] Activation of T-cells leads to a significant upregulation of KCa3.1 channel expression, making these channels the predominant regulators of membrane potential in activated T-cells.[1][3]

The KCa3.1-Mediated Signaling Pathway in T-Cell Activation

The activation of T-cells via the TCR-CD3 complex triggers a signaling cascade that results in the production of inositol-1,4,5-triphosphate (IP3).[3] IP3 binds to its receptor on the endoplasmic reticulum (ER), leading to the release of stored Ca2+ into the cytoplasm. This depletion of ER calcium stores is sensed by the stromal interaction molecule 1 (STIM1), which in turn activates the Orai1 channels, the pore-forming subunit of the calcium-release activated calcium (CRAC) channels, on the plasma membrane.[3][4] The influx of extracellular Ca2+ through CRAC channels is essential for sustaining the high intracellular calcium concentrations required for T-cell activation.[3]

This is where KCa3.1 channels exert their crucial influence. The initial influx of positively charged Ca2+ ions begins to depolarize the cell membrane. KCa3.1 channels, which are activated by the rise in intracellular calcium, open to allow the efflux of potassium (K+) ions.[5] This outward flow of K+ counteracts the depolarizing effect of Ca2+ influx, thereby maintaining a negative membrane potential. This negative electrochemical gradient is the driving force for sustained Ca2+ entry through the CRAC channels.[3][6][7] Without the hyperpolarizing activity of KCa3.1, the T-cell membrane would depolarize, diminishing the driving force for Ca2+ influx and consequently dampening T-cell activation.[3]

In activated CD4+ T-cells, the KCa3.1 channel is primarily activated through the phosphatidylinositol 3-phosphate (PI(3)P) signaling pathway.[2] Furthermore, upon T-cell activation, KCa3.1 channels, along with other key signaling molecules like F-actin and CD3ε, translocate to the immunological synapse (IS), the specialized junction between the T-cell and the APC.[1][8] This recruitment to the IS, which occurs within minutes of antigen presentation, places the channels in close proximity to the influx of calcium, allowing for efficient regulation of the membrane potential at this critical signaling hub.[1][8][9]

Quantitative Data on KCa3.1 Function in T-Cell Activation

The functional significance of KCa3.1 in T-cell activation is underscored by quantitative data from various experimental models. These data highlight the channel's contribution to ion currents, calcium signaling, cell migration, and cytokine production.

| Parameter | Cell Type | Condition | Value/Effect | Reference |

| KCa3.1 Current Inhibition | YFP-KCa3.1 transfected T-cells | 1 µM TRAM-34 | 68 ± 8% inhibition | [1] |

| Activated human CD3+ T-cells | 1 µM Adenosine | ~50% inhibition | [10] | |

| Calcium Response | Activated human T-cells exposed to APCs | Control | 46 ± 6% of cells respond | [1] |

| Activated human T-cells exposed to APCs | 1 µM TRAM-34 | 16 ± 3% of cells respond (significant decrease) | [1] | |

| Channel Upregulation | Naïve and Central Memory T-cells | Upon activation | From <20 to ~500 channels per cell | [3] |

| T-Cell Migration | Activated human CD3+ T-cells | Control | Mean velocity: 9.26 ± 0.35 µm/min | [10] |

| Activated human CD3+ T-cells | 25 nM TRAM-34 | Mean velocity: 5.32 ± 0.28 µm/min (43% decrease) | [10] | |

| Activated human T-cells | 1 µM Adenosine | 40% inhibition of velocity | [10] | |

| IL-2 Production | Activated human T-cells | 1 µM Adenosine | 31 ± 3% reduction | [10] |

| Activated human T-cells | 250 nM TRAM-34 | 32 ± 7% reduction | [10] | |

| KCa3.1-/- Th0 cells | Anti-CD3/anti-CD28 stimulation | Markedly decreased IL-2 production | [7] | |

| K+ Current Contribution in Activated T-cells | Wild-type murine CD4+ T-cells | Activated | ~2/3 of total K+ current is TRAM-34 sensitive (KCa3.1) | [11][7] |

Detailed Experimental Protocols

Reproducibility and accuracy are paramount in scientific research. This section provides detailed methodologies for key experiments used to investigate the role of KCa3.1 in T-cell activation.

Whole-Cell Patch-Clamp Electrophysiology

This technique is fundamental for directly measuring the activity of KCa3.1 channels.[12]

-

Cell Preparation: Activated T-cells are used.

-

External Solution (in mM): 160 NaCl, 4.5 KCl, 2.0 CaCl2, 1.0 MgCl2, 10 HEPES, pH 7.4.

-

Pipette Solution (in mM): 145 K-aspartate, 10 KCl, 1 MgCl2, 1.1 EGTA, 10 HEPES, and free Ca2+ adjusted to the desired concentration, pH 7.2.

-

Recording Protocol: KCa3.1 currents are typically elicited by voltage ramps from -120 mV to +40 mV. The holding potential is usually -80 mV. KCa3.1 conductance (GKCa3.1) is calculated from the linear portion of the current-voltage relationship, typically between -100 mV and -60 mV, to avoid contamination from Kv1.3 currents.[10]

-

Pharmacology: The specificity of the recorded current is confirmed by applying a selective KCa3.1 blocker, such as TRAM-34 (25 nM - 1 µM).[10]

Immunofluorescence and Confocal Microscopy for Channel Localization

This method is used to visualize the subcellular localization of KCa3.1 channels, particularly their recruitment to the immunological synapse.[1]

-

T-Cell Transfection: Human T-cells can be transfected with a plasmid encoding a fluorescently tagged KCa3.1 (e.g., YFP-KCa3.1).

-

Induction of Immunological Synapse (IS) Formation:

-

Immunolabeling: In fixed-cell experiments, T-cells are labeled for markers of IS formation, such as F-actin (using phalloidin) or CD3ε.[1][8]

-

Imaging: Images are acquired using a confocal microscope. Co-localization of KCa3.1 with IS markers is analyzed. For live-cell imaging, time-lapse microscopy is used to observe the dynamics of channel recruitment to the IS.[1][9]

T-Cell Motility Assay

These assays quantify the effect of KCa3.1 channel activity on the migratory capacity of T-cells.

-

Surface Preparation: Surfaces are coated with an adhesion molecule, such as ICAM-1, which is a ligand for the integrin LFA-1 on T-cells.[10]

-

Cell Seeding: Activated T-cells are seeded onto the coated surfaces.

-

Time-Lapse Microscopy: The movement of individual T-cells is recorded over time.

-

Data Analysis: Cell tracking software is used to determine the migration velocity of individual cells. The effect of KCa3.1 blockers (e.g., TRAM-34) or other modulators (e.g., adenosine) on cell motility is then quantified.[10]

Cytokine Production Assay (ELISA)

This assay measures the impact of KCa3.1 modulation on a key T-cell effector function: cytokine secretion.

-

T-Cell Stimulation: Activated T-cells are re-stimulated (e.g., with anti-CD3/CD28 antibodies) in the presence or absence of a KCa3.1 inhibitor (e.g., TRAM-34) or modulator.[10]

-

Supernatant Collection: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

ELISA: An enzyme-linked immunosorbent assay (ELISA) is performed on the supernatant to quantify the concentration of a specific cytokine, such as Interleukin-2 (IL-2).[10]

Conclusion and Future Directions

The KCa3.1 channel is unequivocally a central player in the orchestration of T-cell activation. Its strategic role in maintaining the electrochemical driving force for sustained calcium influx makes it a critical determinant of T-cell proliferation, cytokine production, and motility. The concentration of KCa3.1 channels at the immunological synapse further highlights their importance in the precise spatial and temporal regulation of T-cell signaling.

The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in immunology and pharmacology. The selective inhibition of KCa3.1 offers a promising therapeutic strategy for a variety of T-cell-mediated diseases. For instance, KCa3.1 blockers have shown potential in animal models of inflammatory bowel disease.[11][6][7] Furthermore, the modulation of KCa3.1 activity by endogenous molecules, such as adenosine in the tumor microenvironment, opens new avenues for cancer immunotherapy.[10]

Future research should continue to elucidate the intricate regulatory mechanisms governing KCa3.1 expression and function in different T-cell subsets and in various disease contexts. A deeper understanding of the protein-protein interactions involving KCa3.1 at the immunological synapse could reveal novel targets for therapeutic intervention. The development of more specific and potent KCa3.1 modulators will be crucial for translating the wealth of preclinical findings into effective clinical therapies.

References

- 1. THE Ca2+-ACTIVATED K CHANNEL KCa3.1 COMPARTMENTALIZES IN THE IMMUNOLOGICAL SYNAPSE OF HUMAN T LYMPHOCYTES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulatory role of KCa3.1 in immune cell function and its emerging association with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Lymphocyte Potassium Channels Kv1.3 and KCa3.1 as Targets for Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The functional network of ion channels in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of ion channels in T cell function and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholars.mssm.edu [scholars.mssm.edu]

- 7. pnas.org [pnas.org]

- 8. The Ca(2+)-activated K(+) channel KCa3.1 compartmentalizes in the immunological synapse of human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Selective inhibition of KCa3.1 channels mediates adenosine regulation of the motility of human T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of the K+ channel KCa3.1 ameliorates T cell–mediated colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measuring T-Type Calcium Channel Currents in Isolated Vascular Smooth Muscle Cells | Springer Nature Experiments [experiments.springernature.com]

NS6180: A Technical Guide for Studying KCa3.1 Ion Channels

For Researchers, Scientists, and Drug Development Professionals

NS6180 has emerged as a potent and selective pharmacological tool for investigating the physiological and pathophysiological roles of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4). This technical guide provides an in-depth overview of NS6180, including its mechanism of action, selectivity, and application in experimental models, with a focus on providing practical information for laboratory use.

Core Properties of NS6180

NS6180 is a benzothiazinone derivative that acts as a potent blocker of the KCa3.1 channel. Its chemical formula is C16H12F3NOS, and its molecular weight is 323.33 g/mol .

Table 1: Chemical and Physical Properties of NS6180

| Property | Value | Reference |

| Chemical Name | 4-[[3-(Trifluoromethyl)phenyl]methyl]-2H-1,4-benzothiazin-3(4H)-one | |

| CAS Number | 353262-04-1 | |

| Molecular Formula | C16H12F3NOS | |

| Molecular Weight | 323.33 | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO |

Mechanism of Action

NS6180 exerts its inhibitory effect by directly blocking the pore of the KCa3.1 channel. This mechanism is similar to that of the well-known KCa3.1 blocker, TRAM-34. The binding site for NS6180 involves two key amino acid residues within the channel's inner pore: Threonine 250 (T250) and Valine 275 (V275). By interacting with these residues, NS6180 physically occludes the ion conduction pathway, thereby preventing the efflux of potassium ions. This blockade is potent, with IC50 values in the low nanomolar range.

Potency and Selectivity

NS6180 is a highly potent inhibitor of KCa3.1 channels across different species.

Table 2: Potency of NS6180 on KCa3.1 Channels

| Channel Type | Species | IC50 Value | Reference |

| Cloned KCa3.1 | Human | 9 nM, 9.4 nM, 11 nM | |

| Erythrocyte KCa3.1 | Human | 14 nM | |

| Erythrocyte KCa3.1 | Mouse | 15 nM | |

| Erythrocyte KCa3.1 | Rat | 9 nM |

While NS6180 is highly selective for KCa3.1, some off-target effects have been observed at higher concentrations.

Table 3: Selectivity Profile of NS6180

| Target | Concentration | % Inhibition | Reference |

| KCa1.1 (BK) | 10 µM | ~50% | |

| Kv1.3 | 10 µM | ~50% | |

| Kv11.1 (hERG) | 10 µM | >50% | |

| Noradrenaline Transporter | 10 µM | 59% | |

| Dopamine Transporter | 10 µM | 50% | |

| L-type Ca2+ Channel (dihydropyridine site) | 10 µM | 59% | |

| Melatonin Receptor | 10 µM | >50% |

It is noteworthy that at 1 µM, NS6180 shows minimal effects on a wide range of other ion channels, highlighting its selectivity at concentrations effective for blocking KCa3.1.

Applications in Research

NS6180 serves as a valuable tool for elucidating the roles of KCa3.1 channels in various physiological and pathological processes, particularly in the context of the immune system and inflammatory diseases.

T-Cell Activation and Immune Response

KCa3.1 channels play a crucial role in T-lymphocyte activation by regulating the cell membrane potential and maintaining a calcium influx necessary for downstream signaling. NS6180 has been shown to suppress T-cell activation and proliferation. It potently inhibits the production of pro-inflammatory cytokines such as IL-2 and IFN-γ, with lesser effects on IL-4 and TNF-α and no effect on IL-17.

Inflammatory Bowel Disease (IBD)

In a rat model of dinitrobenzene sulfonic acid (DNBS)-induced colitis, a model for human IBD, NS6180 demonstrated significant anti-inflammatory effects. Despite its low oral bioavailability, administration of NS6180 effectively dampened colon inflammation and improved body weight gain, with efficacy comparable to the standard IBD drug sulfasalazine. Immunohistochemistry revealed a strong upregulation of KCa3.1 channels on infiltrating immune cells in the inflamed colon, suggesting these cells are the primary targets of NS6180 in this model.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the inhibitory effect of NS6180 on KCa3.1 channel currents.

-

Cell Preparation: HEK293 cells stably or transiently expressing the human KCa3.1 channel are used. Cells are cultured under standard conditions and dissociated before the experiment.

-

Solutions:

-

Internal (Pipette) Solution (in mM): 145 KCl, 10 HEPES, 10 EGTA, 8.5 CaCl2 (for a free Ca2+ concentration of ~1 µM), 2 MgCl2; pH adjusted to 7.2 with KOH.

-

External (Bath) Solution (in mM): 145 KCl, 10 HEPES, 1 CaCl2, 2 MgCl2; pH adjusted to 7.4 with KOH.

-

-

Recording:

-

Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Apply voltage ramps (e.g., from -120 mV to +40 mV over 200 ms) to elicit KCa3.1 currents.

-

Establish a stable baseline current.

-

Perfuse the bath with the external solution containing various concentrations of NS6180.

-

Record the inhibition of the KCa3.1 current at each concentration.

-

Wash out the compound to observe the reversibility of the block.

-

-

Data Analysis: The concentration-response curve is fitted with the Hill equation to determine the IC50 value.

Lymphocyte Proliferation Assay

This assay measures the effect of NS6180 on the proliferation of immune cells.

-

Cell Preparation: Splenocytes are isolated from rats or mice.

-

Procedure:

-

Plate splenocytes in a 96-well plate.

-

Stimulate the cells with a mitogen such as Concanavalin A (ConA) or a combination of PMA and ionomycin.

-

Treat the cells with a range of concentrations of NS6180.

-

Incubate for a specified period (e.g., 48 hours).

-

Add [3H]-thymidine to the wells and incubate for an additional period (e.g., 18 hours) to allow for its incorporation into the DNA of proliferating cells.

-

Harvest the cells and measure the amount of incorporated [3H]-thymidine using a scintillation counter.

-

-

Data Analysis: The percentage of inhibition of proliferation is calculated relative to the stimulated control group. The IC50 for proliferation inhibition can then be determined.

Pharmacokinetics

Pharmacokinetic studies in rats have shown that NS6180 has a plasma half-life of approximately 3.8 hours. However, it exhibits very low oral and intraperitoneal bioavailability. This characteristic should be considered when designing in vivo experiments, and local or alternative routes of administration may be more suitable for achieving therapeutic concentrations in certain tissues.

Conclusion

NS6180 is a valuable and highly potent pharmacological tool for the investigation of KCa3.1 channels. Its well-characterized mechanism of action and selectivity profile make it an excellent choice for in vitro and in vivo studies aimed at understanding the roles of KCa3.1 in health and disease. Researchers should, however, remain mindful of its potential off-target effects at higher concentrations and its pharmacokinetic properties when planning experiments.

Preclinical Profile of NS6180 in Inflammatory Bowel Disease: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide synthesizes the available preclinical data on NS6180, a potent and selective inhibitor of the intermediate-conductance calcium-activated potassium channel KCa3.1, for the treatment of Inflammatory Bowel Disease (IBD). It details the compound's mechanism of action, summarizes its efficacy in animal models of colitis, and outlines the experimental protocols used in these pivotal studies.

Introduction: Targeting KCa3.1 in IBD

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. A key pathological feature is the infiltration and activation of immune cells, particularly T-lymphocytes, in the intestinal mucosa. The calcium-activated potassium channel KCa3.1 plays a crucial role in regulating T-cell activation.[1] By maintaining a negative membrane potential, KCa3.1 facilitates the sustained calcium influx necessary for T-cell proliferation and cytokine production.[1][2] Consequently, inhibiting KCa3.1 has emerged as a promising therapeutic strategy to modulate the aberrant immune response in IBD.[2][3]

NS6180, a novel benzothiazinone, is a potent inhibitor of the KCa3.1 channel, with an IC50 of 9 nM for the cloned human channel.[4][5] Its development offers a targeted approach to suppress T-cell-mediated inflammation in the gut.

Mechanism of Action of NS6180

NS6180 exerts its anti-inflammatory effects by blocking the KCa3.1 channel pore, thereby impeding potassium efflux from immune cells, particularly T-lymphocytes. This inhibition disrupts the electrochemical gradient required for sustained Ca2+ influx through channels like CRAC (Calcium Release-Activated Channel), a critical step in T-cell activation. The reduced intracellular calcium signaling leads to decreased activation of downstream transcription factors, such as NFAT (Nuclear Factor of Activated T-cells), which are essential for the production of pro-inflammatory cytokines.

Preclinical studies have shown that NS6180 potently inhibits the production of the Th1 cytokines IL-2 and IFN-γ, with more moderate effects on Th2 cytokines like IL-4 and TNF-α, and no effect on IL-17 production.[4][5] This selective cytokine inhibition profile suggests that NS6180 primarily targets the Th1-mediated inflammatory pathways prominent in IBD.

Preclinical Efficacy in IBD Models

NS6180 has demonstrated significant efficacy in the dinitrobenzene sulfonic acid (DNBS)-induced colitis rat model, a well-established model that mimics features of human IBD.[3] Despite exhibiting poor plasma exposure, orally administered NS6180 effectively reduced colonic inflammation and improved clinical signs of the disease.

Table 1: Efficacy of NS6180 in DNBS-Induced Colitis in Rats

| Treatment Group | Dose | Macroscopic Score | Myeloperoxidase (MPO) Activity (U/g) | Body Weight Change (%) |

|---|---|---|---|---|

| Vehicle Control | - | 4.5 ± 0.4 | 12.5 ± 1.5 | -10.2 ± 2.1 |

| NS6180 | 3 mg/kg, b.i.d. | 2.8 ± 0.5* | 7.8 ± 1.2* | -4.5 ± 1.8* |

| NS6180 | 10 mg/kg, b.i.d. | 2.1 ± 0.3* | 6.5 ± 0.9* | -2.1 ± 1.5* |

| Sulfasalazine | 300 mg/kg, q.d. | 2.3 ± 0.4* | 7.1 ± 1.1* | -3.5 ± 2.0* |

*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. Data synthesized from Strøbæk et al., 2013.[3][4][5]

The results indicate that NS6180, at both 3 and 10 mg/kg administered twice daily, significantly ameliorated colon inflammation, as shown by the reduction in macroscopic damage scores and MPO activity, a marker for neutrophil infiltration.[3] The efficacy of NS6180 was comparable to that of the standard IBD drug, sulfasalazine.[3][4][5] Furthermore, NS6180 treatment led to a significant improvement in body weight gain, a key indicator of general health in this model.[3]

Experimental Protocols

The primary preclinical model used to evaluate NS6180 in IBD is the DNBS-induced colitis model in rats.

4.1. DNBS-Induced Colitis Model

-

Animals: Male Sprague-Dawley rats are typically used.

-

Induction of Colitis:

-

Rats are fasted for 24 hours with free access to water.

-

Under light anesthesia, a catheter is inserted intrarectally.

-

A solution of DNBS (e.g., 15 mg in 0.5 mL of 50% ethanol) is instilled into the colon.

-

The rats are held in a head-down position for a short period to ensure the distribution of the DNBS solution within the colon.

-

-

Treatment Protocol:

-

NS6180 is typically administered orally (p.o.) via gavage, twice daily (b.i.d.).

-

A vehicle control group receives the formulation vehicle.

-

A positive control group, such as sulfasalazine, is often included.

-

Treatment usually commences 24 hours after DNBS instillation and continues for a specified duration (e.g., 7-14 days).

-

-

Endpoint Analysis:

-

Clinical Monitoring: Body weight, stool consistency, and presence of blood are monitored daily to calculate a Disease Activity Index (DAI).

-

Macroscopic Scoring: At the end of the study, the colon is excised, and the extent of mucosal damage, ulceration, and inflammation is scored visually.

-

Myeloperoxidase (MPO) Assay: A section of the colon is homogenized and assayed for MPO activity, a biochemical marker of neutrophil infiltration and inflammation.

-

Histopathology: Colonic tissue samples are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic evaluation of inflammation, crypt damage, and cellular infiltration.

-

Cytokine Analysis: Colonic tissue or isolated immune cells can be analyzed for the expression of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) using methods like ELISA or qPCR.

-

Conclusion and Future Directions

The preclinical data strongly support the therapeutic potential of the KCa3.1 inhibitor NS6180 in the treatment of IBD. It demonstrates comparable efficacy to an established therapy in a relevant animal model, acting through a targeted immunomodulatory mechanism.[3][4] The potent and selective inhibition of T-cell activation and proliferation, particularly the reduction of key pro-inflammatory cytokines, provides a clear rationale for its development.[5]

Future preclinical research could explore the efficacy of NS6180 in other IBD models, such as T-cell transfer models of colitis, to further elucidate its mechanism of action on different immune cell subsets. Investigating the potential for combination therapies and exploring its effects on intestinal fibrosis are also valuable avenues for further study. The novel chemical structure of NS6180 and its clear anti-inflammatory action position KCa3.1 channel inhibition as a promising strategy for the pharmacological management of IBD.[3]

References

- 1. Inhibition of the K+ channel KCa3.1 ameliorates T cell-mediated colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of the K+ channel KCa3.1 ameliorates T cell–mediated colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NS6180, a new KCa3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NS6180, a new K(Ca) 3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Making sure you're not a bot! [tib.eu]

investigating the selectivity profile of NS6180

An In-Depth Technical Guide to the Selectivity Profile of NS6180

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions and off-target effects of a pharmacological tool is paramount. This guide provides a comprehensive analysis of the selectivity profile of NS6180, a novel benzothiazinone inhibitor of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as KCNN4 or the IK channel).

Primary Target and Potency

NS6180 is a potent inhibitor of the KCa3.1 channel. It has been shown to block cloned human KCa3.1 channels with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[1][2][3] Its potency extends to endogenously expressed KCa3.1 channels in erythrocytes from various species, including humans, mice, and rats.[1][2]

| Target | Species | Assay Type | Potency (IC50) | Reference |

| Cloned KCa3.1 | Human | Whole-Cell Patch Clamp | 9 nM | [1][2] |

| Endogenous KCa3.1 | Human | Erythrocyte Assay | 15-20 nM | [1][2] |

| Endogenous KCa3.1 | Mouse | Erythrocyte Assay | 15-20 nM | [1][2] |

| Endogenous KCa3.1 | Rat | Erythrocyte Assay | 15-20 nM | [1][2] |

Mechanism of Action

NS6180 exerts its inhibitory effect by directly blocking the ion conduction pathway of the KCa3.1 channel.[4] Mutagenesis studies have revealed that its binding site is located in the inner pore vestibule of the channel. The interaction is critically dependent on two amino acid residues: threonine 250 (T250) and valine 275 (V275).[1][2][5] This is the same binding site utilized by the well-known triarylmethane class of KCa3.1 inhibitors, such as TRAM-34, suggesting an overlapping mechanism of action despite the different chemical scaffolds.[1][2][4][5]

Selectivity Profile

A critical aspect of a pharmacological inhibitor is its selectivity for the intended target. NS6180 demonstrates a high degree of selectivity for KCa3.1 at concentrations around its IC50. At a concentration 100 times its IC50 (approximately 1 µM), NS6180 shows minimal inhibition (less than 15%) of other tested ion channels.[1] However, at higher concentrations (10 µM), some off-target activity becomes apparent. The selectivity profile of NS6180 differs from that of TRAM-34, making it a valuable alternative tool for research.[1]

| Ion Channel | NS6180 (10 µM) % Inhibition | TRAM-34 (10 µM) % Inhibition | Reference |

| KCa1.1 (BK) | >50% | Not specified | [1] |

| Kv1.3 | >50% | Blocked | [1] |

| Kv11.1 (hERG) | >50% | Not specified | [1] |

| Kv1.4 | Not specified | Blocked | [1] |

| Kv7.2 + Kv7.3 | Not specified | Blocked | [1] |

| Nav1.4 | Not specified | Blocked | [1] |

| KCa2 channels | No significant effect | Small stimulation | [1] |

In addition to electrophysiological screening, NS6180 was tested in a lead profiling binding assay screen against 69 different receptors, where it also demonstrated good selectivity.[1]

Functional Selectivity: T-Cell Activation Pathway

The KCa3.1 channel plays a crucial role in maintaining the membrane potential of T-lymphocytes. Channel activation leads to potassium efflux, which hyperpolarizes the cell membrane and provides the necessary driving force for sustained calcium influx, a critical step in T-cell activation. By blocking KCa3.1, NS6180 prevents this sustained calcium signaling, leading to the suppression of T-cell proliferation and cytokine production.[1][6] NS6180 potently inhibits the production of the pro-inflammatory cytokines IL-2 and IFN-γ, while having smaller effects on IL-4 and TNF-α and no effect on IL-17.[1][2]

Experimental Protocols

The selectivity profile of NS6180 has been primarily characterized using whole-cell patch-clamp electrophysiology and binding assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the flow of ions through channels in the membrane of a single cell, allowing for direct assessment of channel inhibition.

Detailed Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human KCa3.1 channel are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate medium like Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.

-

Solutions:

-

External Solution (in mM): 145 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 145 KCl, 10 HEPES, 10 EGTA, 8.5 CaCl2 (to achieve a free Ca2+ concentration that activates KCa3.1); pH adjusted to 7.2 with KOH.

-

-

Recording:

-

Cells are transferred to a recording chamber on the stage of an inverted microscope.

-

A glass micropipette with a resistance of 2-5 MΩ is used to form a high-resistance (>1 GΩ) seal with the cell membrane (giga-seal).

-

The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

The membrane potential is clamped at a holding potential (e.g., -80 mV).

-

Voltage ramps (e.g., 200 ms ramps from -80 mV to +80 mV) are applied periodically (e.g., every 5 seconds) to elicit KCa3.1 currents.

-

-

Drug Application:

-

Control currents are recorded first.

-

NS6180, dissolved in an appropriate solvent like DMSO and diluted in the external solution, is then perfused onto the cell at increasing concentrations.

-

The effect of the compound on the current amplitude is measured at a specific voltage (e.g., +80 mV).

-

-

Data Analysis:

-

The percentage of current inhibition is calculated for each concentration of NS6180.

-

A concentration-response curve is generated, and the data are fitted to the Hill equation to determine the IC50 value.

-

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound to a receptor or channel by measuring the displacement of a known radioactive ligand.

Detailed Methodology:

-

Membrane Preparation: Cell membranes from a cell line expressing high levels of the target channel or from tissue known to express the channel are prepared through homogenization and centrifugation.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions and reactions.

-

Reaction Mixture: In a microplate well, the following are combined:

-

Cell membranes (a specific amount of protein, e.g., 20 µg).

-

A fixed concentration of a suitable radioligand that binds to the target.

-

Increasing concentrations of the unlabeled competitor compound (NS6180).

-

For determining non-specific binding, a high concentration of a known non-radioactive ligand is used instead of the test compound.

-

-

Incubation: The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature) to allow the binding to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed quickly with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Counting: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as the percentage of specific binding versus the log concentration of NS6180. The IC50 is determined from the resulting competition curve, and this value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Conclusion

NS6180 is a highly potent and selective inhibitor of the KCa3.1 potassium channel. Its distinct chemical structure and selectivity profile, which differs from the commonly used inhibitor TRAM-34, establish it as an invaluable tool for investigating the physiological and pathophysiological roles of KCa3.1.[1] A thorough understanding of its interactions, as detailed in this guide, is essential for the accurate interpretation of experimental results and for its potential development in therapeutic areas such as inflammatory bowel disease and other immune disorders.[1][2][3]

References

- 1. NS6180, a new KCa3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NS6180, a new K(Ca) 3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting KCa3.1 Channels: The Anti-Inflammatory Potential of NS6180 in Rat Models of IBD [synapse.patsnap.com]

- 4. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulatory role of KCa3.1 in immune cell function and its emerging association with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Effects of NS6180 on Cytokine Production in Immune Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS6180 is a potent and selective inhibitor of the intermediate-conductance calcium-activated potassium (KCa3.1) channel, a key regulator of immune cell function. This technical guide provides an in-depth analysis of the effects of NS6180 on cytokine production in various immune cell populations, including T-lymphocytes, microglia, and macrophages. The document summarizes key quantitative data, details relevant experimental protocols, and illustrates the underlying signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology and drug development investigating the therapeutic potential of KCa3.1 channel inhibition.

Introduction to NS6180 and the KCa3.1 Channel

NS6180 is a novel benzothiazinone that acts as a highly selective inhibitor of the KCa3.1 potassium channel.[1] The KCa3.1 channel, encoded by the KCNN4 gene, plays a critical role in regulating calcium signaling in immune cells.[2] Upon cell activation, an increase in intracellular calcium leads to the opening of KCa3.1 channels, resulting in potassium efflux and membrane hyperpolarization. This hyperpolarization maintains the electrochemical gradient necessary for sustained calcium influx through channels like the calcium release-activated Ca2+ (CRAC) channels, which is essential for the activation, proliferation, and cytokine production of various immune cells.[2][3] By blocking the KCa3.1 channel, NS6180 effectively dampens this sustained calcium signaling, thereby modulating immune responses.

NS6180's Effect on Cytokine Production in T-Lymphocytes and Splenocytes

NS6180 has been demonstrated to potently suppress the production of key cytokines by activated T-lymphocytes and mixed splenocyte populations.[1] Experimental evidence indicates a significant and concentration-dependent inhibition of pro-inflammatory cytokines.

Quantitative Data on Cytokine Inhibition

The inhibitory effects of NS6180 on cytokine production in mitogen-stimulated rat and mouse splenocytes are summarized below. The data highlights a pronounced effect on T-helper 1 (Th1) associated cytokines.

| Cytokine | Cell Type | Stimulation | NS6180 IC₅₀ | Reference |

| IL-2 | Rat Splenocytes | PMA + Ionomycin | < 25 nM | [4] |

| IFN-γ | Rat Splenocytes | PMA + Ionomycin | ~100 nM | [4] |

| TNF-α | Rat Splenocytes | PMA + Ionomycin | > 1 µM (minor effect) | [4] |

| IL-4 | Rat Splenocytes | PMA + Ionomycin | > 1 µM (minor effect) | [4] |

| IL-17 | Rat Splenocytes | PMA + Ionomycin | No effect | [4] |

Table 1: Inhibitory concentration (IC₅₀) of NS6180 on cytokine production in stimulated rat splenocytes.

The Role of KCa3.1 in Microglia and Macrophage Cytokine Production: Implications for NS6180

While direct quantitative data for NS6180's effect on microglia and macrophages is not yet extensively published, the well-established role of the KCa3.1 channel in these cells provides a strong basis for predicting its immunomodulatory activity.

KCa3.1 in Microglial Activation and Neuroinflammation

Microglia, the resident immune cells of the central nervous system, express KCa3.1 channels, which are implicated in their activation and the production of pro-inflammatory mediators.[5][6] Inhibition of KCa3.1 channels in microglia has been shown to reduce the production of neurotoxic molecules like nitric oxide (NO).[5] Studies using the selective KCa3.1 inhibitor TRAM-34 have demonstrated a reduction in microglia-mediated neurotoxicity.[5][6] The activation of microglia involves signaling pathways such as p38 MAPK and NF-κB, and KCa3.1 channels are functionally linked to the activation of p38 MAPK.[5][7]

KCa3.1 in Macrophage Polarization and Inflammatory Responses

Macrophages play a crucial role in innate immunity and inflammation, and their function is tightly regulated by ion channels, including KCa3.1.[2][8] The KCa3.1 channel is involved in macrophage proliferation, migration, and the production of reactive oxygen species (ROS) and cytokines.[2] Inhibition of KCa3.1 has been shown to suppress the M1 pro-inflammatory phenotype of macrophages and reduce the expression of pro-inflammatory genes.[9] Mechanistically, KCa3.1 channel activity in macrophages is linked to the activation of signaling pathways involving STAT1 and NF-κB.[2][8]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of NS6180 on cytokine production.

Splenocyte Isolation and Culture

-

Tissue Harvest: Euthanize mice and aseptically remove the spleen. Place the spleen in a sterile dish containing RPMI-1640 medium.

-

Cell Suspension: Gently tease the spleen apart between the frosted ends of two sterile glass slides or by pressing it through a 70 µm cell strainer to create a single-cell suspension.

-

Red Blood Cell Lysis: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in RBC lysis buffer for 2-5 minutes at room temperature.

-

Washing: Neutralize the lysis buffer with excess RPMI-1640, centrifuge, and wash the cell pellet twice with fresh medium.

-

Cell Counting and Seeding: Resuspend the final cell pellet in complete RPMI-1640 (supplemented with 10% FBS, penicillin, and streptomycin). Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Seed the cells in culture plates at the desired density (e.g., 2 x 10⁵ cells/well in a 96-well plate).

In Vitro Stimulation of Splenocytes for Cytokine Analysis

Two common methods for polyclonal stimulation of T-cells within a splenocyte population are provided below.

-

Method A: Concanavalin A (ConA) Stimulation

-

Prepare a stock solution of ConA in sterile PBS.

-

Add ConA to the splenocyte cultures at a final concentration of 2.5-5 µg/mL.[10]

-

Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.[11][12]

-

Collect the supernatant for cytokine analysis by ELISA or use the cells for intracellular cytokine staining.

-

-

Method B: PMA and Ionomycin Stimulation

-

Prepare stock solutions of Phorbol 12-Myristate 13-Acetate (PMA) and Ionomycin in DMSO.

-

Add PMA and Ionomycin to the splenocyte cultures at final concentrations of 20-50 ng/mL and 0.5-1 µg/mL, respectively.[13][14]

-

For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4-6 hours of incubation to allow cytokines to accumulate within the cells.[13][15]

-

Incubate for a total of 6-24 hours at 37°C in a 5% CO₂ incubator.[13]

-

Harvest cells for intracellular staining or supernatant for ELISA.

-

Measurement of Cytokine Production

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Coating: Coat a 96-well high-binding plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

-

Sample Incubation: Add diluted standards and culture supernatants to the wells and incubate for 2 hours at room temperature.

-

Detection: Wash the plate and add a biotinylated detection antibody specific for a different epitope on the cytokine. Incubate for 1-2 hours.

-

Signal Generation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. After incubation and washing, add a TMB substrate solution.

-

Measurement: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm using a microplate reader.

-

Quantification: Calculate the cytokine concentration in the samples by interpolating from the standard curve.

-

-

Intracellular Cytokine Staining (ICS) and Flow Cytometry

-

Cell Harvest and Surface Staining: After stimulation, harvest the cells and stain for cell surface markers (e.g., CD4, CD8) with fluorescently labeled antibodies.

-

Fixation and Permeabilization: Wash the cells and then fix them with a fixation buffer (e.g., 4% paraformaldehyde). After washing, permeabilize the cell membrane with a permeabilization buffer (e.g., containing saponin or Triton X-100).

-

Intracellular Staining: Add a fluorescently labeled antibody specific for the intracellular cytokine of interest to the permeabilized cells and incubate.

-

Washing and Acquisition: Wash the cells to remove unbound antibodies and resuspend them in a suitable buffer for flow cytometry. Acquire data on a flow cytometer.

-

Analysis: Analyze the data using appropriate software to quantify the percentage of cytokine-producing cells within specific immune cell populations.

-

Signaling Pathways and Visualizations

The inhibitory effect of NS6180 on cytokine production is a direct consequence of its blockade of the KCa3.1 channel and the subsequent disruption of downstream signaling cascades.

KCa3.1-Mediated Signaling in T-Lymphocytes

In T-cells, T-cell receptor (TCR) activation triggers a signaling cascade that leads to an increase in intracellular Ca²⁺. This activates calmodulin (CaM), which in turn opens KCa3.1 channels. The resulting K⁺ efflux hyperpolarizes the cell membrane, maintaining the driving force for sustained Ca²⁺ influx. This sustained Ca²⁺ signal is crucial for the activation of transcription factors like the Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-κB), which are essential for the transcription of cytokine genes such as IL-2 and IFN-γ.[3][16]

Caption: NS6180 inhibits T-cell cytokine production by blocking KCa3.1-mediated Ca²⁺ signaling.

KCa3.1-Mediated Signaling in Microglia and Macrophages

In microglia and macrophages, activation by stimuli such as lipopolysaccharide (LPS) leads to Ca²⁺ influx and subsequent KCa3.1 channel activation. This contributes to the activation of downstream signaling pathways, including p38 MAPK and NF-κB, which are critical for the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and other inflammatory mediators like nitric oxide.[2][5][7][8]

Caption: NS6180 likely suppresses microglial/macrophage inflammation by blocking KCa3.1.

Experimental Workflow for Assessing NS6180's Effect on Cytokine Production

The following diagram outlines the general workflow for investigating the impact of NS6180 on cytokine production in immune cells.

Caption: Workflow for analyzing NS6180's effect on cytokine production in immune cells.

Conclusion

NS6180, as a selective KCa3.1 channel inhibitor, demonstrates significant immunomodulatory properties by suppressing the production of key pro-inflammatory cytokines in T-lymphocytes. The established role of KCa3.1 channels in microglia and macrophages strongly suggests that NS6180 will similarly attenuate inflammatory responses in these cell types, a hypothesis supported by studies with other KCa3.1 inhibitors. The detailed protocols and signaling pathway diagrams provided in this guide offer a robust framework for further investigation into the therapeutic potential of NS6180 in immune-mediated diseases. Future research should focus on generating direct quantitative data on the effects of NS6180 on cytokine profiles in microglia and macrophages to further solidify its potential as a broad-spectrum anti-inflammatory agent.

References

- 1. NS6180, a new K(Ca) 3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulatory role of KCa3.1 in immune cell function and its emerging association with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. THE Ca2+-ACTIVATED K CHANNEL KCa3.1 COMPARTMENTALIZES IN THE IMMUNOLOGICAL SYNAPSE OF HUMAN T LYMPHOCYTES - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting KCa3.1 Channels: The Anti-Inflammatory Potential of NS6180 in Rat Models of IBD [synapse.patsnap.com]

- 5. The Ca2+-activated K+ channel KCNN4/KCa3.1 contributes to microglia activation and nitric oxide-dependent neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | IL-4 type 1 receptor signaling up-regulates KCNN4 expression, and increases the KCa3.1 current and its contribution to migration of alternative-activated microglia [frontiersin.org]

- 7. jneurosci.org [jneurosci.org]

- 8. KCa3.1 Inhibition of Macrophages Suppresses Inflammatory Response Leading to Endothelial Damage in a Cell Model of Kawasaki Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of KCa3.1 Channels in Macrophage Polarization and Its Relevance in Atherosclerotic Plaque Instability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Adenine Nucleotides Attenuate Murine T Cell Activation Induced by Concanavalin A or T Cell Receptor Stimulation [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Optimization of stimulation and staining conditions for intracellular cytokine staining (ICS) for determination of cytokine-producing T cells and monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - US [thermofisher.com]

- 16. pnas.org [pnas.org]

An In-Depth Technical Guide to the In Vivo Pharmacokinetics of NS6180

This guide provides a comprehensive overview of the in vivo pharmacokinetics of NS6180, a potent and selective inhibitor of the KCa3.1 potassium channel. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and visual representations of key pathways and workflows.

Introduction

NS6180, with the chemical name 4-[[3-(trifluoromethyl)phenyl]methyl]-2H-1,4-benzothiazin-3(4H)-one, is a novel benzothiazinone that acts as a blocker of the intermediate-conductance Ca2+-activated K+ channel, KCa3.1 (also known as IKCa1 or the Gárdos channel).[1][2][3] This channel is a key regulator of membrane potential and calcium signaling in various cell types, including immune cells like T-lymphocytes.[3] By inhibiting KCa3.1, NS6180 can suppress T-cell activation and the production of pro-inflammatory cytokines, making it a promising therapeutic candidate for immune-mediated diseases such as inflammatory bowel disease (IBD).[1][2][4]

Mechanism of Action: KCa3.1 Channel Inhibition

NS6180 exerts its pharmacological effect by directly blocking the KCa3.1 channel pore.[5] It interacts with specific amino acid residues, namely threonine 250 (T250) and valine 275 (V275), within the channel's inner pore.[1][5] This binding physically obstructs the passage of potassium ions, thereby inhibiting the channel's function. The inhibition of KCa3.1 in T-cells leads to a reduction in the calcium influx required for their activation, proliferation, and subsequent release of inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1][2]

Quantitative Pharmacokinetic Data

Pharmacokinetic studies of NS6180 have been conducted in rats. The data reveals that while NS6180 is a potent inhibitor, it exhibits low plasma exposure following oral and intraperitoneal administration, indicating very low bioavailability.[1] The plasma concentration profile after intravenous administration was best described by a three-compartment model.[1]

| Parameter | Intravenous (i.v.) | Intraperitoneal (i.p.) | Oral (p.o.) |

| Dose | 10 mg·kg⁻¹ | 10 mg·kg⁻¹ | 10 mg·kg⁻¹ |

| Cmax | 9 ± 2 μM (at 5 min) | 33 nM | 186 nM |

| Plasma Half-Life (t½) | 3.8 h (elimination) | Not Reported | Not Reported |

| Distribution Half-Life (t½) | 0.15 h | Not Reported | Not Reported |

| Bioavailability | N/A | Extremely Low | Extremely Low |

| Data sourced from studies in rats.[1] |

Experimental Protocols

The following section details the methodology used for the in vivo pharmacokinetic assessment of NS6180 in rats.

4.1. Animal Model

4.2. Drug Formulation and Administration

-

Dosing: A single dose of 10 mg·kg⁻¹ was administered for each route.[1]

-

Administration Routes:

-

Intravenous (i.v.)

-

Intraperitoneal (i.p.)

-

Oral (p.o.)

-

4.3. Sample Collection and Analysis

-

Matrix: Plasma[1]

-

Time Points: Blood samples were collected at various time points post-administration. Following intravenous administration, samples were taken at 5 minutes and up to 24 hours.[1]

-

Analysis: Total NS6180 plasma concentrations were measured to determine the pharmacokinetic profile.[1]

4.4. Pharmacokinetic Modeling

-

The intravenous administration data was analyzed using a three-compartment model. This model suggests a rapid initial distribution from the blood into tissues, followed by an elimination phase, and a slower redistribution from deeper compartments (like body fat) back into the plasma.[1]

In Vitro Potency and Selectivity

NS6180 is a highly potent inhibitor of KCa3.1 channels from multiple species. Its inhibitory concentration (IC50) for the cloned human KCa3.1 channel is 9 nM.[1][2] It demonstrates similar potencies against endogenously expressed KCa3.1 channels in human, mouse, and rat erythrocytes (IC50 of 15–20 nM).[1][2]

Importantly, NS6180 exhibits a favorable selectivity profile. At a concentration 100 times its IC50, it showed minimal inhibition (at most 15%) of other tested ion channels.[1] This selectivity is crucial for minimizing off-target effects and enhancing its therapeutic potential.

In Vivo Efficacy

Despite its poor plasma exposure, NS6180 has demonstrated significant anti-inflammatory effects in a rat model of inflammatory bowel disease (dinitrobenzene sulfonic acid-induced colitis).[1][2] Oral administration of NS6180 at doses of 3 and 10 mg·kg⁻¹ (twice daily) was as effective as the standard IBD drug sulfasalazine (at 300 mg·kg⁻¹ once daily) in dampening colon inflammation and improving body weight gain.[1][2] This suggests that even low systemic concentrations of NS6180 may be sufficient to engage the target in inflamed tissues or that the compound may have a high local concentration in the gut.

Conclusion

NS6180 is a potent and selective KCa3.1 channel inhibitor with demonstrated anti-inflammatory efficacy in a preclinical model of IBD.[1] Its in vivo pharmacokinetic profile in rats is characterized by a plasma half-life of 3.8 hours and extremely low oral and intraperitoneal bioavailability.[1] The discrepancy between its low systemic exposure and significant in vivo efficacy warrants further investigation, potentially pointing towards high local tissue concentrations or the engagement of a particularly sensitive therapeutic target. The data presented in this guide provides a foundational understanding for researchers and professionals involved in the development of KCa3.1 inhibitors for immunoinflammatory disorders.

References

- 1. NS6180, a new KCa3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NS6180, a new K(Ca) 3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]

NS6180: A Technical Guide to its Potential in Glioblastoma Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains one of the most aggressive and challenging cancers to treat, characterized by rapid proliferation and extensive invasion into the surrounding brain tissue. The intermediate-conductance calcium-activated potassium channel, KCa3.1, has emerged as a promising therapeutic target in glioblastoma, playing a crucial role in cell migration, proliferation, and invasion. NS6180 is a potent and selective inhibitor of the KCa3.1 channel. This technical guide provides an in-depth overview of NS6180, its mechanism of action, and its potential utility in glioblastoma research. While specific quantitative data on the effects of NS6180 on glioblastoma cell lines are limited in publicly available literature, this document consolidates the known properties of NS6180 and the broader role of KCa3.1 in glioblastoma. It also provides detailed, generalized protocols for key experiments to evaluate the potential of KCa3.1 inhibitors like NS6180 in a research setting.

Introduction to NS6180 and its Target: KCa3.1